

Spectroscopic data (NMR, Mass Spec) for N2-Phenoxyacetylguanosine.

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Compound of Interest

Compound Name: N2-Phenoxyacetylguanosine

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N2-Phenoxyacetylguanosine: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of **N2-Phenoxyacetylguanosine**, a critical reagent in the synthesis of oligonucleotides. The document is intended for researchers, scientists, and professionals in the fields of drug development and nucleic acid chemistry, offering detailed experimental protocols, expected spectroscopic data, and a visualization of its application in solid-phase synthesis.

N2-Phenoxyacetylguanosine is a modified nucleoside that plays a crucial role as a protected building block in the chemical synthesis of RNA. The phenoxyacetyl group serves as a temporary protecting group for the exocyclic amine of guanosine, preventing unwanted side reactions during the automated solid-phase synthesis of RNA strands. This protection is readily removed under mild basic conditions at the conclusion of the synthesis.

Spectroscopic Data (Expected Values)

While specific experimental raw data for **N2-Phenoxyacetylguanosine** is not readily available in public databases, the following tables outline the expected chemical shift ranges in ¹H and ¹³C NMR spectroscopy, based on the analysis of its structural components. These values are intended to serve as a guide for researchers in the characterization of this compound.



Table 1: Expected ¹H NMR Chemical Shift Ranges for **N2-Phenoxyacetylguanosine**

Proton Type	Expected Chemical Shift (δ, ppm)
H8 (Guanine)	7.8 - 8.2
H1' (Ribose)	5.8 - 6.0
Phenyl (Phenoxyacetyl)	6.9 - 7.4
CH ₂ (Phenoxyacetyl)	4.7 - 4.9
Ribose Protons (H2', H3', H4', H5')	3.9 - 4.5
NH (Amide)	11.5 - 12.0
NH ₂ (Guanine - if unprotected)	6.4 - 6.8

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and concentration.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for N2-Phenoxyacetylguanosine

Carbon Type	Expected Chemical Shift (δ , ppm)
C=O (Phenoxyacetyl)	168 - 172
C=O (Guanine)	155 - 158
Aromatic C (Guanine)	115 - 152
Aromatic C (Phenoxyacetyl)	114 - 158
C1' (Ribose)	86 - 88
Ribose Carbons (C2', C3', C4', C5')	60 - 75
CH ₂ (Phenoxyacetyl)	67 - 69

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent.



Mass Spectrometry

For mass spectrometry, the expected molecular ion peak ([M+H]+) for N2-

Phenoxyacetylguanosine (C₁₈H₁₉N₅O₇) would be approximately m/z 418.14. Fragmentation would likely involve the loss of the phenoxyacetyl group, the ribose sugar, and characteristic cleavages of the guanine base.

Experimental Protocols

The following section details a generalized protocol for the synthesis of **N2- Phenoxyacetylguanosine**, a critical step prior to its use in oligonucleotide synthesizers.

Synthesis of N2-Phenoxyacetylguanosine

The synthesis of **N2-Phenoxyacetylguanosine** is typically achieved through the acylation of guanosine. A common method involves the transient silylation of guanosine to enhance its solubility and reactivity in organic solvents, followed by reaction with phenoxyacetyl chloride.

Materials:

- Guanosine
- Hexamethyldisilazane (HMDS)
- Chlorotrimethylsilane (TMSCI)
- Pyridine (anhydrous)
- Phenoxyacetyl chloride
- Dichloromethane (DCM, anhydrous)
- Methanol
- Ammonia solution

Procedure:



- Silylation: Guanosine is suspended in anhydrous pyridine. HMDS and a catalytic amount of TMSCI are added, and the mixture is heated to reflux until a clear solution is obtained, indicating the formation of the persilylated guanosine.
- Acylation: The reaction mixture is cooled, and phenoxyacetyl chloride is added dropwise.
 The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
- Desilylation: Methanol and then an aqueous ammonia solution are added to the reaction mixture to remove the silyl protecting groups.
- Purification: The product is purified by silica gel column chromatography to yield N2-Phenoxyacetylguanosine.

Solid-Phase Oligonucleotide Synthesis Workflow

N2-Phenoxyacetylguanosine is utilized as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis. The following diagram illustrates the key steps in a single cycle of chain elongation on a solid support.



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Caption: Solid-Phase Oligonucleotide Synthesis Cycle.

The synthesis cycle begins with the removal of the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the growing oligonucleotide chain. The **N2-Phenoxyacetylguanosine** phosphoramidite is then activated and coupled to the free 5'-hydroxyl. Any unreacted hydroxyl







groups are capped to prevent the formation of deletion mutants. Finally, the newly formed phosphite triester linkage is oxidized to a more stable phosphate triester. This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the N2-phenoxyacetyl group, are removed.

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